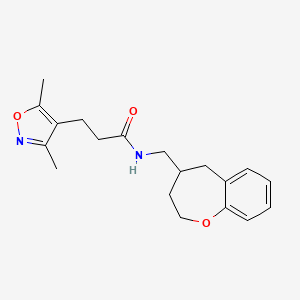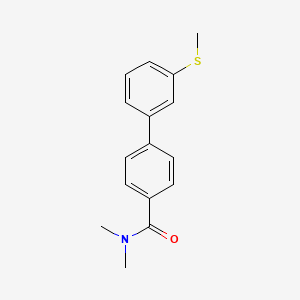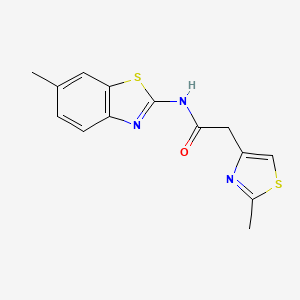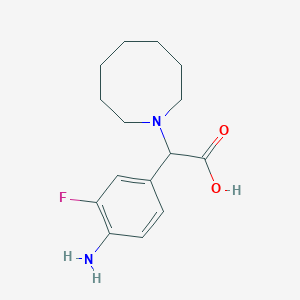
3-(3,5-dimethylisoxazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of compounds with complex structures, such as "3-(3,5-dimethylisoxazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide," are crucial in the field of medicinal chemistry and material sciences. These compounds often exhibit unique properties that can be harnessed for various applications, excluding their use as drugs or their pharmacological effects.
Synthesis Analysis
The synthesis of compounds with complex structures involves multi-step synthetic pathways. For example, a method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the use of aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, three-component condensation reaction at ambient temperature without a catalyst for high yields (Shaabani et al., 2009). This example illustrates the complexity and creativity required in the synthesis of multifunctional organic compounds.
Molecular Structure Analysis
X-ray crystallography and spectral methods such as IR, 1H NMR, and mass spectroscopy are essential for elucidating the molecular structure of complex organic compounds. For instance, the crystal structure analysis of N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide revealed insights into the conformation and the degree of nitrogen pyramidality (Shtamburg et al., 2011).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-17(14(2)24-21-13)7-8-19(22)20-12-15-9-10-23-18-6-4-3-5-16(18)11-15/h3-6,15H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEJNWMCDCWJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5641073.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)


![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5641169.png)
